4-Chloroquinolin-3-amine
CAS No.: 58401-43-7
Cat. No.: VC3709182
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58401-43-7 |
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Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 4-chloroquinolin-3-amine |
Standard InChI | InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 |
Standard InChI Key | FWICNGJRPKVYQV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloroquinolin-3-amine (CAS: 58401-43-7) is a quinoline derivative characterized by a chlorine substituent at the 4-position and an amino group at the 3-position of the quinoline ring system. This compound is also known by several alternative names, including 4-Chloro-3-quinolinamine, 4-Chloroquinolin-3-ylamine, and 3-Amino-4-chloroquinoline . The molecular structure features a bicyclic aromatic system with nitrogen atoms strategically positioned to facilitate various chemical transformations.
The compound's IUPAC name is 4-chloro-3-quinolinylamine, and it has a molecular formula of C₉H₇ClN₂. Its structural identity is further confirmed by the InChI code: 1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2, with the corresponding InChI key being FWICNGJRPKVYQV-UHFFFAOYSA-N . The chemical structure contains a reactive chlorine group that makes it valuable as a synthetic intermediate in various chemical reactions.
Physical and Chemical Properties
4-Chloroquinolin-3-amine possesses distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-Chloroquinolin-3-amine
Property | Value/Description |
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Molecular Weight | 178.62 g/mol |
Physical Form | White to Yellow to Yellow-brown Solid |
Purity (Commercial) | 95-98% |
Recommended Storage | Dark place, inert atmosphere, 2-8°C |
Solubility | Soluble in organic solvents such as dichloromethane and ethanol |
Reactivity | Reactive at both the chlorine and amine functional groups |
The compound appears as a solid at room temperature, with coloration ranging from white to yellow or yellow-brown depending on purity and storage conditions . Its molecular weight of 178.62 g/mol makes it a relatively small molecule, which is advantageous for certain synthetic applications where atom economy is important. The presence of both a primary amine group and a chlorine atom in the structure creates opportunities for diverse chemical transformations, making it a versatile building block in organic synthesis.
Synthesis Methods
The synthesis of 4-Chloroquinolin-3-amine is well-documented in the chemical literature, with several approaches developed to produce this valuable intermediate. One of the most common synthetic routes involves the reduction of appropriately substituted nitroquinolines.
Reduction of Nitro Precursors
A detailed synthetic procedure for the related compound 6-bromo-4-chloroquinolin-3-amine (compound 7) provides insight into the general methodology for synthesizing 4-chloroquinolin-3-amine derivatives. The procedure involves the reduction of a nitro precursor using tin(II) chloride dihydrate in ethanol and acetic acid under reflux conditions .
The reaction conditions typically include:
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Dissolving the starting nitro compound in ethanol with acetic acid
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Adding tin(II) chloride dihydrate (approximately 5 equivalents)
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Refluxing the mixture for several hours
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Basifying with saturated sodium bicarbonate solution
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Extracting with ethyl acetate
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Purifying by trituration with diethyl ether
This procedure yields the 3-amino-4-chloroquinoline derivative with reasonable efficiency, with reported yields of approximately 64% for the 6-bromo derivative . The same methodology can be adapted for the synthesis of unsubstituted 4-chloroquinolin-3-amine by using the appropriate unsubstituted nitro precursor.
Applications in Chemical Synthesis
4-Chloroquinolin-3-amine serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities. Its utility stems from the reactivity of both the amino group and the chlorine substituent, allowing for diverse chemical transformations.
Synthesis of Imidazo[4,5-c]quinolin-2-one Derivatives
One significant application of 4-chloroquinolin-3-amine derivatives is in the synthesis of imidazo[4,5-c]quinolin-2-one compounds, which have shown promising biological activities. These compounds are typically synthesized through a multi-step process:
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Conversion of 4-chloroquinolin-3-amine to the corresponding carbamate
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Acid-promoted cascade reaction with amines
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Formation of two new C-N bonds through an intermolecular amination/intramolecular cyclization sequence
This synthetic approach has been used to develop compounds such as NVP-BEZ235, NVP-BGT226, and LY3023414, which are dual PI3K/mTOR inhibitors evaluated as anti-cancer agents in clinical trials . The procedure begins with the conversion of 4-chloroquinolin-3-amine to isopropyl (4-chloroquinolin-3-yl)carbamate using isopropyl chloroformate and pyridine in dichloromethane. This carbamate intermediate then undergoes an acid-promoted reaction with amines to form the desired imidazo[4,5-c]quinolin-2-one scaffold .
Carbamate Formation
The amino group of 4-chloroquinolin-3-amine readily undergoes reaction with chloroformates to form carbamate derivatives. A detailed procedure for the synthesis of isopropyl (6-bromo-4-chloroquinolin-3-yl)carbamate involves:
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Dissolving 6-bromo-4-chloroquinolin-3-amine in anhydrous dichloromethane
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Adding pyridine as a base
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Dropwise addition of isopropyl chloroformate at 0°C
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Allowing the reaction to proceed at room temperature
This procedure typically yields the carbamate derivative in good yields, and similar conditions can be applied to unsubstituted 4-chloroquinolin-3-amine.
Biological and Pharmaceutical Significance
While 4-chloroquinolin-3-amine itself has limited direct biological applications, it serves as a crucial intermediate in the synthesis of compounds with significant pharmacological properties. The quinoline scaffold is found in numerous bioactive compounds, and functionalized derivatives like 4-chloroquinolin-3-amine provide versatile starting points for developing novel therapeutic agents.
Anticancer Applications
Derivatives synthesized from 4-chloroquinolin-3-amine have shown promising anticancer activities. For instance, the imidazo[4,5-c]quinolin-2-one scaffold derived from 4-chloroquinolin-3-amine has been incorporated into compounds that function as dual PI3K/mTOR inhibitors . These compounds have shown potential in clinical trials for cancer treatment.
Examples of such derivatives include:
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NVP-BEZ235: A dual PI3K/mTOR inhibitor evaluated in clinical trials for cancer treatment
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NVP-BGT226: Another dual PI3K/mTOR inhibitor with anticancer properties
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LY3023414: A PI3K/mTOR inhibitor that has advanced to clinical studies
Additionally, related quinoline derivatives such as 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones have demonstrated selective cytotoxic efficacy against specific cancer cell lines, particularly ovarian cancer cells . While these compounds differ structurally from 4-chloroquinolin-3-amine, they highlight the pharmaceutical potential of functionalized quinoline derivatives.
Antiparasitic Activities
Compounds derived from similar quinoline scaffolds have also demonstrated activity against various parasites. The dual PI3K/mTOR inhibitors mentioned previously have exhibited potent anti-parasitic activities against organisms such as Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi, Trypanosoma brucei, Leishmania major, and Leishmania donovani . These findings suggest that derivatives of 4-chloroquinolin-3-amine could potentially be developed as antiparasitic agents.
Supplier | Catalog Reference | Purity | Package Sizes | Approximate Price |
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CymitQuimica | 10-F304708 | 95.0% | 1g, 5g, 10g, 25g | 23.00 € (1g), 75.00 € (5g), 136.00 € (10g), 313.00 € (25g) |
Sigma-Aldrich (BLD Pharmatech) | BL3H1F1C8D2F | 98% | Various | Not specified |
The compound is typically supplied as a solid with purity ranging from 95% to 98% . Higher purity grades may be available for specialized applications requiring greater chemical purity.
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